molecular formula C24H20ClN5O3 B2918156 RIP1 kinase inhibitor 1

RIP1 kinase inhibitor 1

货号: B2918156
分子量: 461.9 g/mol
InChI 键: JWKONLKXWPCOJF-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

受体相互作用蛋白激酶 1 抑制剂 1 是一种抑制受体相互作用蛋白激酶 1 活性的化合物。受体相互作用蛋白激酶 1 是一种丝氨酸/苏氨酸蛋白激酶,在调节炎症、细胞死亡和存活中起着至关重要的作用。 受体相互作用蛋白激酶 1 的抑制已被探索为治疗各种疾病的策略,包括神经退行性疾病、自身免疫性疾病和炎症性疾病 .

准备方法

合成路线和反应条件

受体相互作用蛋白激酶 1 抑制剂 1 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。 合成路线通常涉及使用芳基、环烷基或杂芳基,这些基团被各种官能团取代,例如卤素、烷基、氰基、羟基和烷氧基 。反应条件通常包括使用有机溶剂、催化剂以及特定的温度和压力条件,以获得所需产物。

工业生产方法

受体相互作用蛋白激酶 1 抑制剂 1 的工业生产涉及扩大合成路线,以大量生产该化合物。 该过程需要优化反应条件、纯化方法和质量控制措施,以确保最终产品的均一性和纯度 .

化学反应分析

反应类型

受体相互作用蛋白激酶 1 抑制剂 1 经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件因具体的反应而异,但通常涉及控制温度、压力和 pH 值 .

主要形成的产物

从这些反应中形成的主要产物取决于具体的反应途径。 例如,氧化可能会产生氧化衍生物,而取代反应可能会产生具有不同官能团的化合物 .

科学研究应用

The receptor-interacting protein kinase 1 (RIPK1) is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis by transmitting signals from receptors . RIPK1 kinase inhibitors have potential applications for treating monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischaemic, and acute conditions like sepsis .

Scientific Research Applications

RIPK1 kinase inhibitors have demonstrated potential therapeutic benefits in various inflammatory conditions . GNE684, a RIP1 kinase inhibitor, effectively blocked skin inflammation and immune cell infiltrates in the livers of Sharpin mutant mice with chronic proliferative dermatitis . Studies using GNE684 highlight the benefit of inhibiting RIP1 in skin inflammation, as opposed to its lack of relevance for testicular longevity and the response to certain viral infections .

ApplicationDescription
Skin Inflammation RIP1 inhibition using GNE684 effectively blocks skin inflammation and immune cell infiltration in Sharpin mutant mice .
Sepsis and SIRS RIPK1 kinase inhibition shows clinical relevance in sepsis and may be a potential therapeutic target for systemic inflammatory response syndrome (SIRS) and sepsis .
Liver Cytotoxicity and Inflammation RIP1 inhibition reduces reactive oxygen species (ROS) and pro-inflammatory cytokines, improving hbX-induced oxidative stress and inflammatory responses in liver cells .
Brain Injury and Neuroprotection Nec-1, a RIP1 inhibitor, can prevent local inflammation and microglial activation induced by intraventricular hemorrhage (IVH) . Additionally, RIPK1 inhibition partially promoted the recovery of brain function by inhibiting astrocyte hyperplasia .
Myocardial Ischemia-Reperfusion Injury RIPK1 inhibition reduces myocardial infarction size, reduces inflammatory response and ROS production, and improves cardiac remodeling .
Intestinal Ischemia/Reperfusion Injury In a rat model of intestinal ischemia/reperfusion (I/R) injury, the expressions of RIP1/3 were reduced after treatment with Nec-1 .
Autoimmune Diseases The peripherally restricted GSK’772 is being developed for peripheral autoimmune diseases, including psoriasis, rheumatoid arthritis (RA) and ulcerative colitis . The brain-penetrant DNL747 is in human clinical trial phase Ib/IIa for amyotrophic lateral sclerosis (ALS) .

Case Studies

  • Sharpin Mutant Mice (Cpdm) : GNE684 effectively blocked skin inflammation and liver immune cell infiltration in Sharpin mutant mice, suggesting that RIP1 inhibition can treat skin inflammatory diseases .
  • Collagen Antibody-Induced Arthritis: Inhibition of RIP1 reduced collagen antibody-induced arthritis, and prevented skin inflammation caused by mutation of .
  • Myocardial Ischemia-Reperfusion: Inhibition of RIPK1 inhibited programmed necrosis after myocardial ischemia-reperfusion, reduced myocardial infarction size, reduced inflammatory response, reduced the production of ROS, and then improved the function of cardiac remodeling in the infarcted area .
  • D138N Mutant Knock-in Rats: RIPK1 KD rats were protected from a range of behavioral, imaging, and histopathological endpoints in a rat model with RIPK1 (D138N) mutant knock-in, and the accumulation of inflammatory and neuronal damage biomarkers was reduced in RIP1 KD rats .

作用机制

受体相互作用蛋白激酶 1 抑制剂 1 通过与受体相互作用蛋白激酶 1 的疏水口袋结合发挥作用,该口袋位于激酶域的 N 端和 C 端之间。这种结合将受体相互作用蛋白激酶 1 锁定在非活性构象中,阻止其激酶活性。 受体相互作用蛋白激酶 1 激酶活性的抑制阻止了坏死体复合物的形成和坏死性凋亡的执行,坏死性凋亡是一种受调节的细胞死亡形式 .

生物活性

RIP1 kinase inhibitor 1, also known as GNE684, is a potent and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has garnered significant attention due to its role in modulating inflammatory responses and cell death pathways, particularly necroptosis and apoptosis. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Overview of RIPK1 Function

RIPK1 is a crucial regulator in various signaling pathways that mediate inflammation and cell death. It functions both as a kinase and a scaffolding protein, influencing processes such as:

  • Apoptosis : Programmed cell death.
  • Necroptosis : A form of regulated necrosis.
  • Inflammatory Responses : Activation of NF-κB and other pro-inflammatory pathways.

The dual role of RIPK1 makes it a significant target for therapeutic intervention in diseases characterized by excessive inflammation and cell death.

This compound operates primarily by inhibiting the kinase activity of RIPK1. This inhibition leads to:

  • Reduced activation of inflammatory cytokines such as TNF-α.
  • Prevention of necroptosis, thereby protecting tissues from damage during inflammatory responses.
  • Modulation of cell survival pathways.

Efficacy in Preclinical Models

Numerous studies have demonstrated the efficacy of this compound in various preclinical models:

  • Arthritis Models : Inhibition of RIPK1 reduced collagen antibody-induced arthritis, highlighting its potential in treating autoimmune conditions .
  • Ischemic Injury : In models of ischemic brain injury, GNE684 administration resulted in decreased neuronal loss and improved functional outcomes .
StudyModelOutcome
Ni et al. (2018)MCAO/R modelReduced infarct size, improved neurological function
Oerlemans et al. (2012)Myocardial ischemiaDecreased myocardial infarction size, reduced inflammation
Stark et al. (2021)Rat modelImproved behavioral outcomes post-injury

Clinical Trials

A Phase I clinical trial assessed the safety and pharmacokinetics of GDC-8264 (another RIPK1 inhibitor) in healthy volunteers. The study demonstrated favorable safety profiles and pharmacodynamics, suggesting potential for further development in inflammatory diseases .

Case Study 1: Skin Inflammation

In a study involving Sharpin mutant mice, GNE684 effectively reduced skin inflammation and immune cell infiltration in the liver. This highlights the compound's potential for treating skin inflammatory diseases without affecting viral clearance mechanisms .

Case Study 2: Neuroprotection

Research indicated that RIPK1 inhibition preserved neuronal function under ischemic conditions. In vitro studies showed that GNE684 could maintain calcium oscillations and bioelectric activity in neuron-glial networks exposed to hypoxic stress .

属性

IUPAC Name

(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKONLKXWPCOJF-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。